BenchChemオンラインストアへようこそ!

2-benzyl-5-bromo-1H-benzimidazole

Inflammation NF-κB Signaling Benzimidazole SAR

2-Benzyl-5-bromo-1H-benzimidazole (C14H11BrN2, MW 287.15 g/mol) is a small-molecule heterocyclic compound classified as a 2,5-disubstituted benzimidazole. It serves as both a pharmacologically active scaffold in medicinal chemistry and a key synthetic intermediate for constructing more complex bioactive molecules.

Molecular Formula C14H11BrN2
Molecular Weight 287.15 g/mol
Cat. No. B8328235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-5-bromo-1H-benzimidazole
Molecular FormulaC14H11BrN2
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)Br
InChIInChI=1S/C14H11BrN2/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)
InChIKeyHWIUCWUBZPGQNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-5-bromo-1H-benzimidazole Procurement: Core Properties and Research Classification


2-Benzyl-5-bromo-1H-benzimidazole (C14H11BrN2, MW 287.15 g/mol) is a small-molecule heterocyclic compound classified as a 2,5-disubstituted benzimidazole [1]. It serves as both a pharmacologically active scaffold in medicinal chemistry and a key synthetic intermediate for constructing more complex bioactive molecules . The benzimidazole core is a privileged structure in drug discovery, and the specific 5-bromo-2-benzyl substitution pattern imparts distinct steric and electronic properties that influence target binding and reactivity profiles [2].

Why Generic Substitution Fails for 2-Benzyl-5-bromo-1H-benzimidazole: The Substituent Sensitivity Problem


In benzimidazole-based research, the simple interchange of halogen atoms or the 2-position substituent is not pharmacologically neutral. Structure-activity relationship (SAR) studies on the 2-benzylbenzimidazole scaffold demonstrate that the presence and position of a hydrogen-bond acceptor on the phenyl ring can shift NF-κB inhibitory IC50 values from 18.4 μM (unsubstituted) to as low as 1.7 μM [1]. Similarly, among 5-bromo-2-aryl analogs, α-glucosidase inhibition varies over a 40-fold range (IC50 8.34–354.67 μM) depending solely on the aryl substitution pattern [2]. These steep SAR landscapes mean that replacing 2-benzyl-5-bromo-1H-benzimidazole with a non-brominated, chloro-, fluoro-, or 2-phenyl analog without empirical validation risks complete loss of desired potency and target engagement.

Quantitative Comparator Evidence for 2-Benzyl-5-bromo-1H-benzimidazole


NF-κB Transcriptional Inhibition: Brominated vs. Methoxy-substituted 2-Benzylbenzimidazoles

In a head-to-head SAR exploration of the 2-benzylbenzimidazole scaffold, the unsubstituted parent compound (2-benzyl-1H-benzo[d]imidazole) inhibited LPS-induced NF-κB activity in RAW 264.7 macrophages (SEAP assay) with an IC50 of 18.4 μM [1]. Introducing a 5-bromo substituent, as in 2-benzyl-5-bromo-1H-benzimidazole, is predicted to further modulate potency by altering the electron density of the benzimidazole ring, analogous to the effect observed when introducing a 4-methoxy group on the benzyl ring, which improved potency to IC50 = 1.7 μM [1]. This positions the 5-bromo analog as a distinct chemical probe for probing electronic effects on NF-κB inhibition.

Inflammation NF-κB Signaling Benzimidazole SAR

α-Glucosidase Inhibition Class Benchmarking: 5-Bromo-2-aryl Series vs. Acarbose

A closely related series of 5-bromo-2-aryl benzimidazoles was evaluated for α-glucosidase inhibition. Within this class, IC50 values ranged from 8.34 μM to 354.67 μM, with the most potent analog (compound 17) being five-fold more active than the standard drug acarbose (IC50 38.25 μM) [1]. While 2-benzyl-5-bromo-1H-benzimidazole itself was not explicitly tested in this study, its shared 5-bromo-benzimidazole core with a 2-benzyl substituent places it structurally between the 2-aryl and 2-alkyl sub-classes, offering a unique combination of lipophilicity and steric bulk that is distinct from the 2-phenyl analogs tested.

Diabetes α-Glucosidase Benzimidazole Inhibitors

Cytotoxicity Selectivity: 5-Bromo vs. 5-Chloro Benzimidazole in Cancer Cells

A direct comparison of halogen effects on cytotoxicity was conducted in a panel of human cancer cell lines. A bromo-substituted benzimidazole (compound 5) demonstrated IC50 values of 17.8 ± 0.24 μg/mL (MCF-7), 10.2 ± 1.4 μg/mL (DU-145), and 49.9 ± 0.22 μg/mL (H69AR) [1]. In contrast, a 5-chloro-2-benzyl benzimidazole analog (compound 6g) showed an IC50 of 7.01 ± 0.20 μM against MCF-7 cells in a separate galectin-1 inhibition assay [2]. The different potency scales and mechanisms (broad cytotoxicity vs. targeted galectin-1 inhibition) underscore that bromine and chlorine substituents are not interchangeable and direct the compound toward distinct therapeutic applications.

Cancer Cytotoxicity Cell Cycle Arrest

Synthetic Utility: Palladium-Catalyzed Cross-Coupling of the C5-Br Bond

2-Benzyl-5-bromo-1H-benzimidazole contains a reactive aryl bromide at the 5-position that is amenable to palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids . This synthetic handle is absent in 5-H, 5-Cl, or 5-F analogs under standard mild coupling conditions, making the 5-bromo derivative a uniquely versatile intermediate for library diversification. The 5-iodo analog would be more reactive but is often less stable and more costly, while the 5-chloro analog typically requires harsher conditions or specialized catalysts.

Cross-Coupling C-C Bond Formation Suzuki-Miyaura

Recommended Application Scenarios for 2-Benzyl-5-bromo-1H-benzimidazole Procurement


NF-κB Pathway Probe and Anti-Inflammatory Lead Optimization

Researchers developing novel NF-κB transcription factor inhibitors should prioritize 2-benzyl-5-bromo-1H-benzimidazole over the parent 2-benzylbenzimidazole. The electron-withdrawing bromine substituent can be exploited in SAR studies to systematically map the electronic requirements of the benzimidazole core, building on the established 1.7–18.4 μM IC50 range for this scaffold [1]. This compound is suitable for hit-expansion libraries aimed at identifying anti-inflammatory candidates for conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma.

Type 2 Diabetes Target Validation via α-Glucosidase Inhibition

Despite the absence of a direct IC50 measurement for 2-benzyl-5-bromo-1H-benzimidazole on α-glucosidase, its core structure belongs to the only benzimidazole subclass reported to achieve single-digit micromolar inhibition (IC50 8.34 μM) against this target, outperforming the clinical standard acarbose by five-fold [2]. The compound is thus a high-priority procurement item for academic labs and biotech companies validating α-glucosidase as a target for postprandial hyperglycemia management, where the 2-benzyl group may confer improved pharmacokinetic properties over the 2-aryl series.

Diversifiable Synthetic Intermediate for Medicinal Chemistry Libraries

Contract research organizations (CROs) and pharmaceutical process chemistry groups seeking a stable, cost-effective aryl bromide building block for parallel synthesis should select 2-benzyl-5-bromo-1H-benzimidazole. The C5-Br bond enables efficient Suzuki-Miyaura diversification under mild conditions, a capability that is not shared by the 5-chloro or 5-fluoro analogs . This intermediate can be used to generate focused libraries of 5-aryl-2-benzyl benzimidazoles for screening against kinase, GPCR, and epigenetic targets.

Cancer Cell Cycle Arrest Studies (p53-Independent Mechanism)

For oncology groups investigating G2/M cell cycle arrest via p53-independent pathways, the 5-bromo benzimidazole chemotype (exemplified by compound 5) has demonstrated the ability to induce apoptosis and G2/M arrest across genotypically diverse cancer cell lines, including MCF-7 (IC50 17.8 μg/mL), DU-145 (IC50 10.2 μg/mL), and H69AR (IC50 49.9 μg/mL) [3]. 2-Benzyl-5-bromo-1H-benzimidazole, as the core scaffold of this chemotype, should be used to explore structure-activity relationships driving this phenotype, which is especially relevant for cancers resistant to p53-dependent therapies.

Quote Request

Request a Quote for 2-benzyl-5-bromo-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.